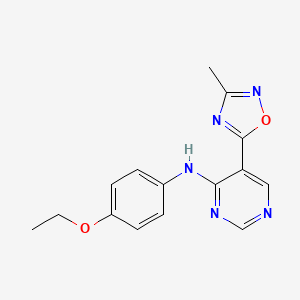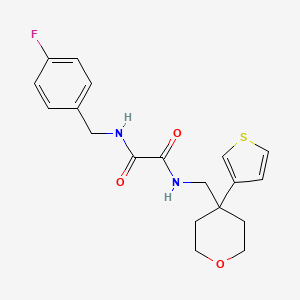![molecular formula C21H14Cl2N2O B2742961 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole CAS No. 321522-26-3](/img/structure/B2742961.png)
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole” is also known as difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 3,4’-dichloro diphenyl ether with aluminum chlorides and Acetyl Chloride in methylene dichloride . The reaction needs approximately 9 hours and yields 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone .Molecular Structure Analysis
The molecular formula of difenoconazole is C19H17Cl2N3O3 . Its average mass is 406.263 Da and its mono-isotopic mass is 405.064697 Da .Chemical Reactions Analysis
Difenoconazole is a fungicide and acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . It interferes with the action of sterol 14 alpha-demethylase .Physical and Chemical Properties Analysis
Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C .Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole is known to interact with various enzymes and proteins . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It acts by inhibiting the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Cellular Effects
At the cellular level, this compound has been found to have significant effects. It is moderately toxic to humans, mammals, birds, and most aquatic organisms . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As an inhibitor of sterol 14alpha-demethylase, it interferes with the synthesis of ergosterol, leading to disruption of the fungal cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-6-8-17(9-7-15)26-18-10-11-19(20(23)14-18)21-12-13-24-25(21)16-4-2-1-3-5-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLGXVDRZTTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)
![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)
![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)
![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)
![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)


![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
